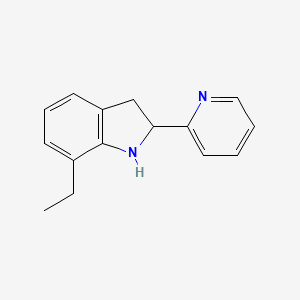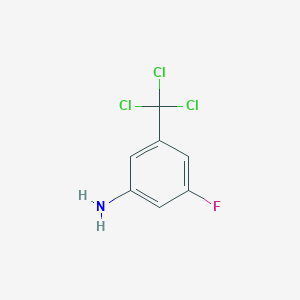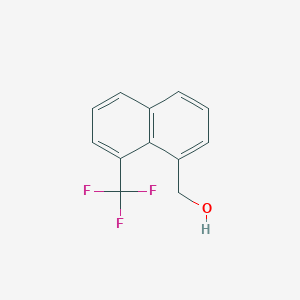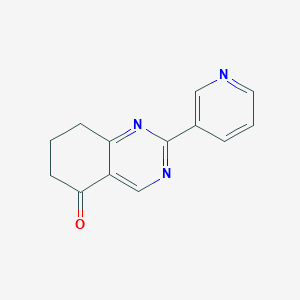
1-Ethyl-4-(1H-inden-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Éthyl-4-(1H-indén-2-yl)pipérazine est un composé chimique de formule moléculaire C15H20N2. Elle appartient à la classe des dérivés de la pipérazine, qui sont connus pour leur large éventail d’activités biologiques et pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-Éthyl-4-(1H-indén-2-yl)pipérazine peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation de dérivés de la 1,2-diamine avec des sels de sulfonium . Une autre méthode comprend la réaction d’Ugi, l’ouverture de cycle des aziridines sous l’action de N-nucléophiles et la cycloaddition intermoléculaire d’alcynes portant des groupes amino . Ces réactions nécessitent généralement des catalyseurs et des conditions spécifiques pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de la 1-Éthyl-4-(1H-indén-2-yl)pipérazine peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir la rentabilité et l’efficacité. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer la capacité d’adaptation du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
La 1-Éthyl-4-(1H-indén-2-yl)pipérazine subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution . Ces réactions peuvent être utilisées pour modifier la structure et les propriétés du composé pour des applications spécifiques.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le peroxyde d’hydrogène (H2O2) peuvent être utilisés pour oxyder le composé.
Réduction : Des agents réducteurs comme l’hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés pour les réactions de réduction.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme les halogénoalcanes ou les chlorures d’acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés d’amine .
Applications de la recherche scientifique
La 1-Éthyl-4-(1H-indén-2-yl)pipérazine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme unité de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : La structure unique du composé lui permet d’interagir avec des cibles biologiques, ce qui la rend utile pour l’étude de l’inhibition enzymatique et de la liaison aux récepteurs.
Médecine : Les dérivés de la pipérazine, dont la 1-Éthyl-4-(1H-indén-2-yl)pipérazine, sont étudiés pour leurs effets thérapeutiques potentiels, tels que les activités antimicrobiennes, antivirales et anticancéreuses.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d’agrochimiques.
Applications De Recherche Scientifique
1-Ethyl-4-(1H-inden-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de la 1-Éthyl-4-(1H-indén-2-yl)pipérazine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques . Par exemple, les dérivés de la pipérazine sont connus pour agir comme des agonistes des récepteurs GABA, provoquant une hyperpolarisation des terminaisons nerveuses et conduisant à des réponses physiologiques spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
1-Éthyl-4-(1H-indén-2-yl)pipérazine : peut être comparée à d’autres dérivés de la pipérazine comme la trimétazidine, la ranolazine et l’aripiprazole.
Dérivés de la pipéridine : comme la pipéridin-4-yl-pipérazine et la 1-méthylpipérazine partagent également des similitudes structurales et des activités biologiques.
Unicité
La 1-Éthyl-4-(1H-indén-2-yl)pipérazine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d’un groupe éthyle et d’une partie indène sur le cycle pipérazine la différencie des autres dérivés de la pipérazine et de la pipéridine .
Propriétés
Formule moléculaire |
C15H20N2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
1-ethyl-4-(1H-inden-2-yl)piperazine |
InChI |
InChI=1S/C15H20N2/c1-2-16-7-9-17(10-8-16)15-11-13-5-3-4-6-14(13)12-15/h3-6,11H,2,7-10,12H2,1H3 |
Clé InChI |
JGTCIJJMLDPKSD-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dimethylamino)-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11879133.png)





![1-{[4-(Aminomethyl)phenyl]methyl}azepan-2-one](/img/structure/B11879165.png)
![7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11879171.png)

![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)


![1-Ethyl-7-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11879205.png)

